The primary source of spirastrellolide C is the marine sponge Spirastrellum species. The extraction of such compounds from marine organisms poses challenges due to their complex structures and low natural yields. Research has focused on synthesizing these compounds in the laboratory to facilitate further studies on their properties and potential therapeutic applications.
Spirastrellolide C is classified as a macrolide, a subclass of polyketides. Macrolides are characterized by their large ring structure, typically containing 14 to 16 atoms in the ring, and often exhibit significant pharmacological properties. Spirastrellolide C features multiple stereocenters and unique structural motifs that contribute to its biological activity.
The synthesis of spirastrellolide C has been approached using various synthetic strategies. Notable methods include:
The synthesis often utilizes a combination of asymmetric synthesis techniques and protecting group strategies to ensure the correct stereochemistry at multiple centers. For example, advanced techniques such as Sharpless asymmetric dihydroxylation and cationic gold catalysis have been pivotal in achieving high yields and selectivity during key steps in the synthesis .
Spirastrellolide C possesses a complex molecular structure characterized by:
Spirastrellolide C undergoes several chemical reactions that are crucial for its synthesis and potential biological activity:
The reactions involved in synthesizing spirastrellolide C often require specific conditions tailored to maintain stereochemical integrity and maximize yield. Techniques such as NMR spectroscopy are employed extensively to confirm structural assignments throughout the synthesis process.
The mechanism of action for spirastrellolide C is primarily linked to its ability to interact with cellular targets involved in cancer progression. While specific pathways may vary, common mechanisms include:
Research indicates that spirastrellolides can exhibit cytotoxic effects against a range of cancer cell lines, suggesting their potential as therapeutic agents .
Spirastrellolide C typically appears as a colorless or pale yellow solid. Its melting point and solubility characteristics can vary based on purity and crystalline form.
Extensive studies using spectroscopic techniques (NMR, MS) provide insight into the compound's structural characteristics and confirm its purity during synthesis .
Spirastrellolide C has garnered interest primarily due to its potential applications in medicinal chemistry:
The marine sponge Spirastrella coccinea (order Clionaida, family Spirastrellidae) is a thin, encrusting species inhabiting Caribbean coral reefs, submarine caves, and mangrove ecosystems at depths ≤15 m. Its vibrant red-orange pigmentation provides camouflage while signaling chemical defenses against predation [7]. This sponge exemplifies the ecological role of marine invertebrates as reservoirs of bioactive polyketides, with its secondary metabolites functioning as evolved chemical deterrents. S. coccinea has yielded over seven architecturally unique spirastrellolides (A–G), positioning it as a model organism for biodiscovery in tropical marine ecosystems [7].
The biodiscovery pipeline for spirastrellolides begins with careful specimen collection, followed by ethanol extraction and multistep chromatographic purification (e.g., vacuum silica gel columns, Sephadex LH-20, and RP-HPLC). This process led to the isolation of spirastrellolide C as a minor constituent from Jamaican sponge populations, with structural characterization relying on high-resolution mass spectrometry (HRMS) and 2D-NMR techniques [2] [7]. The sponge’s ability to produce structurally distinct congeners under varying ecological pressures highlights its evolutionary investment in chemical diversity—a trait leveraged in pharmaceutical exploration for anticancer agents targeting mitotic regulation [4] [6].
Table 1: Spirastrellolides Isolated from S. coccinea
Congener | Molecular Weight | Key Structural Features | Reported Bioactivity |
---|---|---|---|
Spirastrellolide A | 879.5 Da | 38-membered macrolactone, tetrahydropyran, bicyclic spiroacetal | Protein phosphatase 2A inhibition (IC₅₀ = 1 nM) [4] |
Spirastrellolide B | 863.5 Da | DEF bis-spiroacetal, chlorinated spiroketal | Structural model for absolute configuration determination [6] |
Spirastrellolide C | 847.5 Da | Oxidized side chain, truncated macrolide | Cytotoxicity (cell line screening) [7] |
Spirastrellolides D–G | 833–865 Da | Varied oxidation states, modified spiroketals | Under biological evaluation [7] |
Spirastrellolide C is hypothesized to originate from a hybrid type I modular PKS pathway in S. coccinea's microbial symbionts, analogous to pathways in Streptomyces spp. This is inferred from its polypropionate backbone—a hallmark of PKS assembly—and structural similarities to tautomycin, a dialkylmaleic anhydride-containing polyketide from Streptomyces spiroverticillatus [3]. Key genomic features anticipated in its biosynthetic cluster include:
Bioinformatic analyses of marine sponge metagenomes reveal that 20% of PKS clusters remain "hidden" from conventional annotation pipelines [8]. For spirastrellolide C, in silico predictions using ketosynthase domain phylogenies could resolve whether its shorter macrolactone (vs. spirastrellolide A) arises from module deletion or premature chain termination. Gene inactivation studies of analogous clusters (e.g., the ttm cluster for tautomycin) further support the feasibility of this approach [3].
Spirastrellolides exhibit conserved PKS architectural themes with strategic variations that define their structural diversity:
Table 2: Comparative PKS Features in Spirastrellolide Biosynthesis
Structural Element | Spirastrellolide A | Spirastrellolide C | Biosynthetic Implications |
---|---|---|---|
Macrolactone Size | 38-membered ring | Truncated (~32-membered inferred) | Module deletion or alternative cyclization |
Spiroketal Systems | Bicyclic (BC) + tricyclic (DEF) | Simplified spiroketal(s) | Altered oxidation or cyclization kinetics |
Chlorination Site | C28 chlorination | Likely conserved | Shared halogenase module |
Side Chain | (Z,E)-1,4-diene carboxylic acid | Oxidized variant | Divergent β-branching or tailoring domains |
Total synthesis campaigns further illuminate PKS parallels: Paterson’s synthesis of spirastrellolide A required 67 steps, with late-stage cross-metathesis and Stille coupling to append the diene side chain—a sequence mimicking trans-AT PKS machinery [1]. For spirastrellolide C, the absence of this diene would simplify synthesis, underscoring how structural variations among congeners directly influence both biological function and synthetic accessibility.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8